molecular formula C9H8Br2O2 B2764400 Methyl 3-bromo-4-(bromomethyl)benzoate CAS No. 78946-25-5

Methyl 3-bromo-4-(bromomethyl)benzoate

Cat. No.: B2764400
CAS No.: 78946-25-5
M. Wt: 307.969
InChI Key: CFJQBNFFHMBNKQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the methyl ester group is substituted with bromine atoms at the 3 and 4 positions of the aromatic ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Mechanism of Action

Target of Action

Methyl 3-bromo-4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atoms attached to the carbon atoms make it highly reactive, allowing it to participate in various chemical reactions. It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. As an intermediate, it is involved in the synthesis pathway of the final product. For example, in the synthesis of potential anti-HIV agents, it may be involved in pathways related to viral replication or immune response .

Pharmacokinetics

It’s worth noting that its solubility in water is low, but it is highly soluble in ethanol and ether .

Result of Action

The result of the action of this compound is the formation of a new compound through its reaction with other substances. As an intermediate, it contributes to the structural and functional properties of the final product. For instance, in the synthesis of potential anti-HIV agents, it may contribute to the inhibition of viral replication .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity may increase with higher temperatures. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl Benzoate: The synthesis of methyl 3-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate.

    Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: This compound has a similar structure but lacks the bromomethyl group at the 4 position.

    Methyl 3-bromobenzoate: This compound has a bromine atom at the 3 position but lacks the bromomethyl group.

Uniqueness:

    Dual Bromine Substitution: The presence of bromine atoms at both the 3 and 4 positions makes methyl 3-bromo-4-(bromomethyl)benzoate unique in its reactivity and applications.

Biological Activity

Methyl 3-bromo-4-(bromomethyl)benzoate is a brominated organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound possesses the molecular formula C9H8Br2O2. It features two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances its potential as an intermediate in organic synthesis and as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atoms can participate in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of modulating biological pathways.

Key Mechanisms:

  • Electrophilic Interactions: The bromine atoms can form covalent bonds with nucleophiles in biological systems, potentially leading to inhibition or activation of specific enzymes.
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Potential: Some studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

A study investigated the antibacterial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, with varying zones of inhibition depending on the concentration used.

Sample CodeBacterial StrainZone of Inhibition (mm)
iBacillus sphericus8
iiEscherichia coli6
iiiStaphylococcus aureus10

Anticancer Activity

Research has also focused on the anticancer properties of related brominated compounds. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis.

Case Studies

  • Synthesis and Biological Evaluation:
    A study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that specific modifications to the bromine substituents enhanced antimicrobial efficacy while also presenting lower cytotoxicity to normal cells.
  • Mechanistic Insights:
    Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death, which is a promising avenue for cancer therapy.

Properties

IUPAC Name

methyl 3-bromo-4-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJQBNFFHMBNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.09 g (4.76 mmol) of the product from Example 224 Step A in 7 mL of carbon tetrachloride was added 847 mg (4.76 mmol) of N-bromosuccinimide and 78 mg (0.48 mmol) of 2,2′-azobisisobutyronitrile. The resultant mixture was heated at reflux for 2 5 hours, cooled to ambient temperature, diluted with carbon tetrachloride and filtered through celite. The filtrate was concentrated in vacuo and carried on without purification assuming 100% conversion. HPLC/MS (ESI) m/z (M+H)=310.9 (3.68 min).
Quantity
1.09 g
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reactant
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847 mg
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78 mg
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7 mL
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Synthesis routes and methods II

Procedure details

AIBN (79 mg) was added to a stirred suspension of methyl 3-bromo-4-methylbenzoate (11.0 g, 48.0 mmol) and NBS (10.3 g, 57.6 mmol) in CCl4 (400 mL), and the resultant mixture was heated to reflux for 2 h. After cooling to room temperature, the mixture was diluted with hexanes (200 mL) before it was filtered and concentrated to give 14.7 g (crude yield 100%) of methyl 3-bromo-4-(bromomethyl)benzoate.
[Compound]
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resultant mixture
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hexanes
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200 mL
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11 g
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10.3 g
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400 mL
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79 mg
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Synthesis routes and methods III

Procedure details

A mixture of methyl-3-bromo-4-methylbenzoate (40 g, 0.17 mol), NBS (34 g, 0.19 mol) and benzoylperoxide (4.0 g) in CCl4 (500 mL) was refluxed for 6 h. The reaction mixture was cooled and filtered off the solid. The filtrate was concentrated under vacuum to give 2-bromo-4-methoxycarbonylbenzyl bromide (50 g, 93%) as a solid.
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40 g
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34 g
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4 g
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reactant
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500 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

AIBN (79 mg, 48.0 mmol) was added to a stirred suspension of methyl 3-bromo-4-methylbenzoate (11.0 g, 48.0 mmol) and NBS (10.3 g, 57.6 mmol) in CCl4 (400 mL), and the resultant mixture was heated to reflux for 2 h. After cooling to room temperature, the mixture was diluted with hexanes (200 mL) before it was filtered and concentrated to give 14.7 g (crude yield 100%) of methyl 3-bromo-4-(bromomethyl)benzoate.
Name
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
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10.3 g
Type
reactant
Reaction Step One
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400 mL
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solvent
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
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hexanes
Quantity
200 mL
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Reaction Step Three

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